![molecular formula C9H12ClNS B2445649 2-[(4-Chlorobenzyl)thio]ethanamine CAS No. 60116-21-4](/img/structure/B2445649.png)
2-[(4-Chlorobenzyl)thio]ethanamine
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Overview
Description
“2-[(4-Chlorobenzyl)thio]ethanamine” is a chemical compound with the molecular formula C9H12ClNS . It has an average mass of 201.716 Da and a monoisotopic mass of 201.037903 Da . It is used in scientific research as a versatile building block in organic synthesis.
Molecular Structure Analysis
The molecular structure of “2-[(4-Chlorobenzyl)thio]ethanamine” consists of a benzyl group (a benzene ring attached to a CH2 group), a sulfur atom, and an ethanamine group (a two-carbon chain with an amine group at the end). The sulfur atom forms a bridge between the benzyl and ethanamine groups .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(4-Chlorobenzyl)thio]ethanamine” are not fully detailed in the search results. It is known to have a molecular weight of 201.716 .
Scientific Research Applications
Synthesis and Pharmaceutical Applications
Synthesis of Biologically Active Compounds : 2-[(4-Chlorobenzyl)thio]ethanamine has been used in the synthesis of various biologically active compounds. For instance, it has been employed in the synthesis of 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, a key intermediate of Silodosin, a medication used for benign prostatic hyperplasia. This synthesis route is noted for its convenience and economy (Luo, Chen, Zhang, & Huang, 2008).
Development of Novel Biocides : As a multifunctional biocide, derivatives of 2-[(4-Chlorobenzyl)thio]ethanamine, such as 2-(Decyithio)Ethanamine Hydrochloride, have been used in recirculating cooling water systems, demonstrating broad-spectrum activity against bacteria, fungi, and algae, along with biofilm and corrosion inhibition properties (Walter & Cooke, 1997).
Synthesis of Nonbenzenoid Analogs of Biogenic Amine : It's also involved in the creation of nonbenzenoid analogs of biologically active amines, as seen in the synthesis of 2-(4-azulenyl)ethanamine derivatives. These compounds have been studied for their potential effects on enzyme activity, such as inhibition of cyclic AMP-phosphodiesterase (Kurokawa, 1983).
Optical Detection of Mercury : A macromolecule based on 2-[3-(2-aminoethylthio)propylthio]ethanamine has been developed for the selective optical detection of mercury ions. This compound exhibits both fluorescence quenching and a chromogenic change upon binding with Hg2+, demonstrating its potential in environmental monitoring applications (Wanichacheva, Siriprumpoonthum, Kamkaew, & Grudpan, 2009).
Chemical Research and Analysis
- Role in Analytical Chemistry : Derivatives of 2-[(4-Chlorobenzyl)thio]ethanamine, such as 2CC-NBOMe, have been the subject of analytical studies, particularly in the detection and quantification in biological samples, demonstrating its relevance in forensic and toxicological investigations (Poklis, Charles, Wolf, & Poklis, 2013).
Safety and Hazards
While specific safety and hazard information for “2-[(4-Chlorobenzyl)thio]ethanamine” is not provided in the search results, general precautions for handling chemicals should be followed. These include avoiding direct contact, inhalation, and ingestion, and using appropriate personal protective equipment .
properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNS/c10-9-3-1-8(2-4-9)7-12-6-5-11/h1-4H,5-7,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZOGIGEHJMWPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCCN)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorobenzyl)thio]ethanamine |
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